2-Bromoundec-1-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

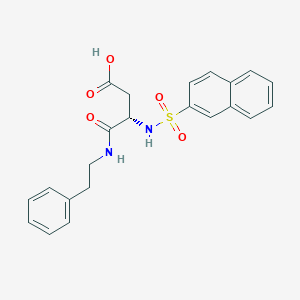

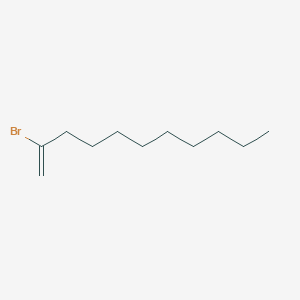

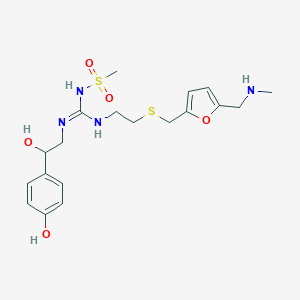

“2-Bromoundec-1-ene” is a chemical compound with the molecular formula C11H21Br . It has an average mass of 233.188 Da and a mono-isotopic mass of 232.082657 Da .

Synthesis Analysis

The synthesis of “2-Bromoundec-1-ene” involves the reaction of 10-Undecen-1-ol with phosphorus tribromide . This reaction occurs in diethyl ether at -78°C and is allowed to warm to room temperature and stirred under Ar overnight .

Molecular Structure Analysis

The molecular structure of “2-Bromoundec-1-ene” consists of a long carbon chain with a bromine atom attached at the second carbon from one end . The molecule has a double bond between the first and second carbon atoms .

Chemical Reactions Analysis

“2-Bromoundec-1-ene” can undergo copper-catalyzed coupling with ω-functionalised halogenoalkanes of different chain lengths to provide long-chain ω-substituted alkenes . The reaction conditions for this have been studied to optimize the product yields .

Physical And Chemical Properties Analysis

“2-Bromoundec-1-ene” has a density of 1.1±0.1 g/cm3, a boiling point of 256.5±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 60.8±0.3 cm3, a polarizability of 24.1±0.5 10-24 cm3, and a surface tension of 30.4±3.0 dyne/cm .

Wissenschaftliche Forschungsanwendungen

Synthesis of Bolaamphiphiles

2-Bromoundec-1-ene can be used in the synthesis of bolaamphiphiles . Bolaamphiphiles are molecules with two hydrophilic head groups linked by a hydrophobic spacer. They can self-assemble in water and form monolayer lipid membranes, which have a higher packing density and are less permeable than lipid bilayer membranes .

DNA Transfection

Bolaamphiphiles synthesized from 2-Bromoundec-1-ene have been used in nonviral gene therapy . They can span a membrane and thus stabilize or destabilize it, which could be relevant for DNA transfer across a biological membrane .

Advanced Polymer Dielectrics

2-Bromoundec-1-ene is used in the production of advanced polymer dielectrics . These materials have high dielectric constants, low dissipation factors, and excellent insulation properties, making them suitable for use in electronic devices .

Synthesis of Alkyl-Chain Bola Amino Alcohol

2-Bromoundec-1-ene can be used in the synthesis of alkyl-chain bola amino alcohols . These compounds have potential applications in the formation of complexes with DNA, which could be relevant for in vitro transfection efficiency .

Stabilization of Vesicles

Bolaamphiphiles synthesized from 2-Bromoundec-1-ene can increase the stability and encapsulation efficiency of vesicles . This could be particularly useful in the delivery of drugs or other therapeutic agents .

Synthesis of Glyco-Gold Nanoparticles

Although not directly mentioned in the search results, it’s plausible that 2-Bromoundec-1-ene could be used in the synthesis of glyco-gold nanoparticles, given its role in the synthesis of other complex molecules . These nanoparticles have potential applications in the inhibition of E. coli infection .

Wirkmechanismus

Target of Action

2-Bromoundec-1-ene is a brominated compound that primarily targets the synthesis of novel bipolar phospholipids . These phospholipids play a crucial role in forming the lipid bilayer of cell membranes, providing a barrier that marks the boundaries of a cell and controls the movement of substances in and out of the cell .

Mode of Action

The mode of action of 2-Bromoundec-1-ene involves its interaction with ω-functionalised halogenoalkanes . The Grignard reagent from 11-bromoundec-1-ene undergoes copper-catalysed coupling with these halogenoalkanes of different chain lengths to provide long-chain ω-substituted alkenes . This reaction is key to the synthesis of novel bipolar phospholipids .

Biochemical Pathways

The biochemical pathway affected by 2-Bromoundec-1-ene is the synthesis of bipolar phospholipids . The compound’s interaction with ω-functionalised halogenoalkanes results in the production of long-chain ω-substituted alkenes . These functionalised alkenes are suitable building blocks for the direct synthesis of bipolar phospholipids with different head groups .

Pharmacokinetics

Result of Action

The result of 2-Bromoundec-1-ene’s action is the production of long-chain ω-substituted alkenes . These alkenes serve as building blocks for the synthesis of novel bipolar phospholipids . These phospholipids are essential components of cell membranes, influencing cell function and integrity .

Action Environment

The action of 2-Bromoundec-1-ene can be influenced by various environmental factors. For instance, the reaction conditions, including temperature and the presence of other reactants, can affect the compound’s efficacy in synthesizing long-chain ω-substituted alkenes . Additionally, the stability of 2-Bromoundec-1-ene may be affected by factors such as pH and the presence of other chemicals.

Eigenschaften

IUPAC Name |

2-bromoundec-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21Br/c1-3-4-5-6-7-8-9-10-11(2)12/h2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDIDTBEPMDSNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373769 |

Source

|

| Record name | 2-bromoundec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromoundec-1-ene | |

CAS RN |

145732-28-1 |

Source

|

| Record name | 2-bromoundec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)

![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)